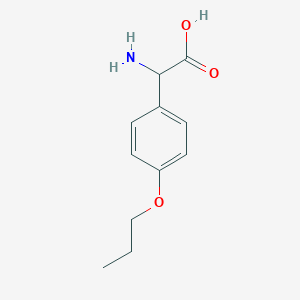

Amino(4-propoxyphenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amino(4-propoxyphenyl)acetic acid is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 . It is used in scientific research and has diverse applications ranging from drug development to organic synthesis .

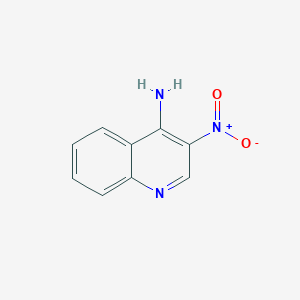

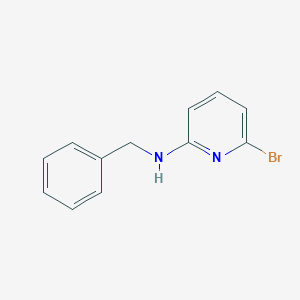

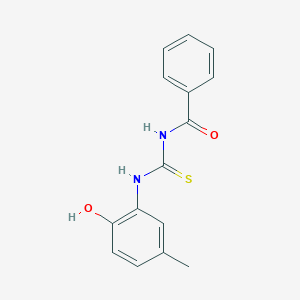

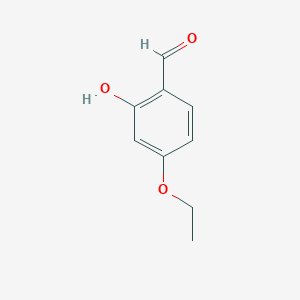

Molecular Structure Analysis

The molecular structure of Amino(4-propoxyphenyl)acetic acid can be analyzed using methods similar to those used for other amino acids . These methods often involve the use of mass spectrometry and other analytical techniques.Chemical Reactions Analysis

The chemical reactions involving Amino(4-propoxyphenyl)acetic acid can be analyzed using methods similar to those used for other amino acids . These methods often involve studying the reactions of the amino group and the carboxyl group in the amino acid.Physical And Chemical Properties Analysis

Amino acids, including Amino(4-propoxyphenyl)acetic acid, are typically non-volatile crystalline solids with high melting points due to their ionic properties . They are soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Application of α-Amino Acids

- Summary : α-Amino acids are indispensable building blocks of life and serve countless biological functions in most living things . They are widely applied in the pharmaceutical, agrochemical, and food industries .

- Methods : Sterically constrained α-Amino acids have found fundamental applications in the rational de novo design of peptides and peptidomimetics with enhanced metabolic stability and physiological functions .

- Results : The structural diversity, biological activity, and application of α-Amino acids in organic synthesis, biochemistry, food, fragrances, and health-related sciences are far too broad to be covered in a single review .

Mechanism and Effect of Amino Acids on Lactic Acid Production

- Summary : Amino acids, particularly the ones that cannot be synthesized during fermentation, are key nutrients for anaerobic fermentation processes .

- Methods : This study investigated the effects of four different amino acids (cysteine, glycine, aspartic acid, and valine) on lactic acid production during the acidic anaerobic fermentation of food waste .

- Results : The additions of the four different amino acids showed different or even opposite influences on lactic acid production .

Use in Peptide Synthesis

- Summary : 4-Aminophenylacetic acid is used in peptide synthesis .

- Methods : The compound is used as a building block in the synthesis of peptides .

- Results : The use of 4-Aminophenylacetic acid in peptide synthesis contributes to the creation of peptides with specific properties .

Anti-inflammatory Activities of Pyrimidines

- Summary : Pyrimidines, which can be synthesized from amino acids, have been found to have anti-inflammatory effects .

- Methods : The study involved the synthesis of pyrimidines and testing their effects on inflammation .

- Results : A large number of pyrimidines were found to exhibit potent anti-inflammatory effects .

Acetylation of Nucleosides

- Summary : Amino acids can be used in the acetylation of nucleosides .

- Methods : The study involved using acetic anhydride/acetic acid as a solvent and acetylating agent .

- Results : A series of nucleosides were acetylated efficiently .

Structural Modification of Natural Products

- Summary : Amino acids are used in the structural modification of natural products, which are a potential starting point for new drug design .

- Methods : This involves introducing amino acids into natural products to improve their performance and minimize their adverse effects .

- Results : The structural modification of natural products by amino acids has been reported to yield promising results in various areas of biomedical applications .

Synthesis of C60 Fullerene Derivatives

- Summary : Amino acids are used in the synthesis and characterization of C60 fullerene derivatives .

- Methods : This involves different approaches to the synthesis of amino acid derivatives of fullerene C60 .

- Results : These fullerene derivatives have shown promising biomedical applications .

Bioprocess Development

- Summary : Amino acids are used in biocatalysis, an alternative to chemical synthesis of commercially useful acids from corresponding nitriles using whole cell enzymes .

- Methods : This involves the synthesis of a medically important compound 4-aminophenylacetic acid using whole cell nitrilase of Alcaligenes faecalis MTCC 12629 .

- Results : This process has been reported to be efficient in the synthesis of 4-aminophenylacetic acid .

Safety And Hazards

Amino(4-propoxyphenyl)acetic acid is intended for research and development use only and is not recommended for medicinal, household, or other uses . In case of exposure, appropriate safety measures should be taken, such as moving to fresh air if inhaled, rinsing thoroughly with water if in contact with eyes, washing skin with soap and water if in contact with skin, and rinsing mouth if ingested .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-2-(4-propoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-7-15-9-5-3-8(4-6-9)10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNHCNMXTBGHJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402875 |

Source

|

| Record name | amino(4-propoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino(4-propoxyphenyl)acetic acid | |

CAS RN |

500695-51-2 |

Source

|

| Record name | amino(4-propoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)

![2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B112631.png)